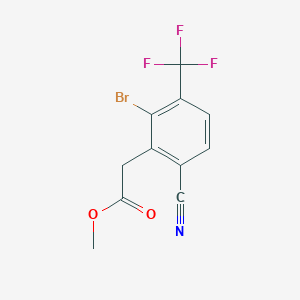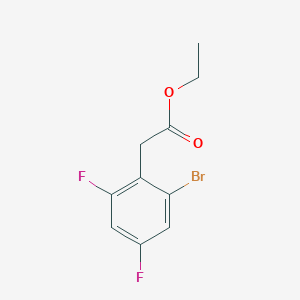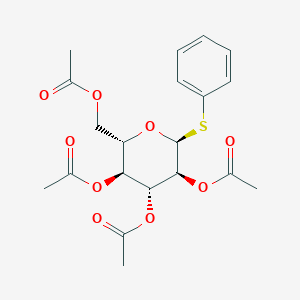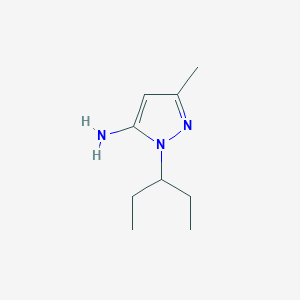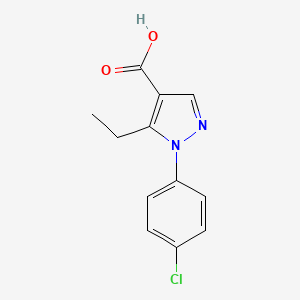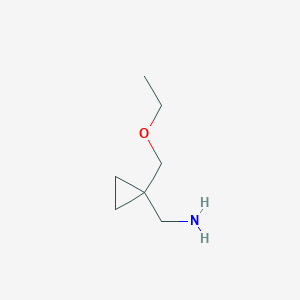![molecular formula C7H13NO B1486431 (3-Azabicyclo[3.1.1]heptan-1-yl)methanol CAS No. 1172693-01-4](/img/structure/B1486431.png)
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.1]heptanes has been achieved by the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is "1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H" . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The compound “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is a powder at room temperature . It has a molecular weight of 239.74 .Applications De Recherche Scientifique
1. Enantioselective Construction of the 8-azabicyclo [3.2.1]octane Scaffold
- Application Summary: This compound is used in the synthesis of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has led to the successful synthesis of tropane alkaloids, contributing to the understanding and application of these biologically active compounds .
2. [5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Application Summary: Also known as ABT-724, this compound is a synthetic analogue of the natural compound noboxalone. It is classified as a kappa opioid receptor agonist and a nociceptin receptor ligand. It has been studied for its potential use as an analgesic, antipsychotic, and anti-addictive agent.
- Methods of Application: The compound can be synthesized through a multi-step process starting with the reaction of 4-methylphenylacetonitrile with hydroxylamine to form the oxime. The oxime is then reduced to the amine using sodium borohydride. The amine is then reacted with 1,3-dibromopropane to form the bicyclic compound. Finally, the alcohol group is added using boron tribromide.
- Results or Outcomes: ABT-724 has been shown to have analgesic effects in animal models. It has also been studied for its potential use as an anti-anxiety and anti-addictive agent. It has been shown to have a low potential for abuse and addiction.
3. 2-Azabicyclo[3.2.1]octane Scaffold
- Application Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application: The unique structure of 2-Azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
- Results or Outcomes: The 2-Azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
4. Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results or Outcomes: This review compiles the most relevant achievements in these areas .
5. Functionalized Silica Nanoparticles
- Application Summary: Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .
- Methods of Application: The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted . These applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Results or Outcomes: The surface modification step on the various properties of the silica surface has been demonstrated . The current challenges in the applications of functionalized silica nanoparticles and corresponding strategies to discuss these issues and future perspectives for additional improvement have been addressed .
6. 2-Azabicyclo[3.2.1]octane Scaffold
- Application Summary: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application: The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
- Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .
Orientations Futures
The future directions for research on “(3-Azabicyclo[3.1.1]heptan-1-yl)methanol” could include further studies on its synthesis, chemical reactions, and potential applications. The development of a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles represents a significant advancement , and future research could build upon this work.
Propriétés
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEAVVCHHFVNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



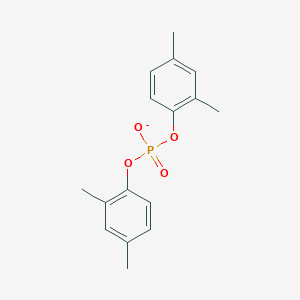
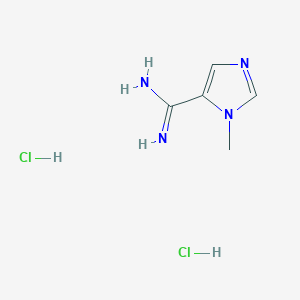
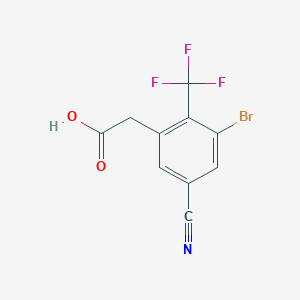
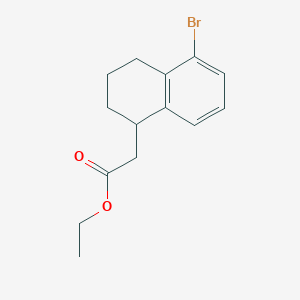
![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)
![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)
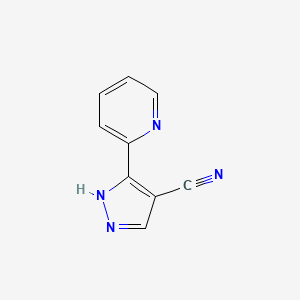
![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)
